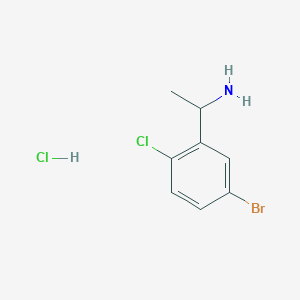
1-(5-Bromo-2-chloro-phenyl)-ethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromo-2-chlorophenyl)ethan-1-amine hydrochloride is a chemical compound that features a bromine and chlorine-substituted phenyl ring attached to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-chlorophenyl)ethan-1-amine hydrochloride typically involves multiple stepsThe reaction conditions often involve the use of solvents such as petroleum ether and reagents like lithium aluminum hydride (LiAlH4) for reduction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for scalability and cost-effectiveness. The resolution of enantiomers is a key step in the production process, often achieved through crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-2-chlorophenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions often involve reagents like LiAlH4.
Substitution: Halogen substitution reactions can occur under specific conditions, using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaI in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(5-bromo-2-chlorophenyl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-chlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(5-bromo-2-chlorophenyl)ethan-1-amine: Lacks the hydrochloride group but shares similar chemical properties.
1-(5-bromo-2-chlorophenyl)ethan-1-ol: Contains a hydroxyl group instead of an amine group.
1-(5-bromo-2-chlorophenyl)ethan-1-thiol: Features a thiol group in place of the amine group.
Uniqueness
1-(5-bromo-2-chlorophenyl)ethan-1-amine hydrochloride is unique due to its specific combination of bromine and chlorine substitutions on the phenyl ring, coupled with the ethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
1-(5-Bromo-2-chloro-phenyl)-ethylamine hydrochloride is a halogenated amine derivative with potential pharmacological applications. It features a bromo and chloro substituent on a phenyl ring, contributing to its unique chemical properties and biological activity. The compound has a molecular formula of C9H10BrClN·HCl and a molecular weight of approximately 270.99 g/mol. Its structure allows for various chemical reactions, making it a candidate for medicinal chemistry and organic synthesis.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, particularly in the context of cancer treatment and neuropharmacology. Studies have shown that compounds with similar structural features can act as inhibitors for key proteins involved in cell survival pathways, such as Bcl-2 and Bcl-xL, which are important in regulating apoptosis in cancer cells .
In Vitro Studies
In vitro assays have been conducted to evaluate the efficacy and toxicity profiles of this compound against various cell lines. For instance, preliminary studies indicate that it may inhibit tumor growth in specific cancer models, although further optimization is necessary to enhance its therapeutic potential .
Table 1: Summary of In Vitro Activity
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| H146 (small-cell lung cancer) | 21-22 | Effective tumor growth inhibition |
| H1417 (small-cell lung cancer) | 21-22 | Similar efficacy as above |
| Other tested cell lines | Variable | Further studies required |
Structure-Activity Relationship (SAR)
The presence of halogen substituents has been shown to influence the biological activity of compounds similar to this compound. In SAR studies, modifications to the bromo and chloro groups can significantly alter the binding affinity to biological targets, thus affecting the overall potency of the compound .
Case Studies
- Cancer Treatment : A study focusing on Bcl-2/Bcl-xL inhibitors demonstrated that analogs of this compound could induce tumor regression in animal models when administered at maximum tolerated doses (MTD). The compound's ability to bind effectively to these proteins was noted as a promising feature for further drug development .
- Neuropharmacological Effects : Compounds with similar structures have also been evaluated for their effects on neurotransmitter systems, particularly in relation to α7 nicotinic acetylcholine receptors (nAChRs). These studies suggest that modifications can lead to enhanced activity at these receptors, which may offer therapeutic benefits for cognitive disorders .
Properties
Molecular Formula |
C8H10BrCl2N |
|---|---|
Molecular Weight |
270.98 g/mol |
IUPAC Name |
1-(5-bromo-2-chlorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrClN.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H |
InChI Key |
IJFBHZWKFMOYMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















